molecular formula C11H11Br2NO2 B2951786 2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide CAS No. 449791-26-8

2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide

Cat. No.: B2951786
CAS No.: 449791-26-8
M. Wt: 349.022
InChI Key: QNHFXLLYZRBNGD-UHFFFAOYSA-N
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Description

2-(2,4-Dibromophenoxy)-N-prop-2-enylacetamide is a synthetic organic compound characterized by the presence of bromine atoms attached to a phenoxy group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide typically involves the reaction of 2,4-dibromophenol with an appropriate acylating agent, such as acryloyl chloride, in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent. The resulting intermediate is then reacted with an amine, such as propargylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dibromophenoxy)-N-prop-2-enylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

2-(2,4-Dibromophenoxy)-N-prop-2-enylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as flame retardants or polymers.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromophenol: Shares the dibromophenoxy structure but lacks the acetamide moiety.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure but different functional groups.

Uniqueness

2-(2,4-Dibromophenoxy)-N-prop-2-enylacetamide is unique due to the presence of both bromine atoms and the acetamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,4-dibromophenoxy)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2NO2/c1-2-5-14-11(15)7-16-10-4-3-8(12)6-9(10)13/h2-4,6H,1,5,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHFXLLYZRBNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)COC1=C(C=C(C=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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